molecular formula C16H20N3O+ B1597229 N-[3-(benzylamino)propyl]pyridine-3-carboxamide CAS No. 435345-20-3

N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Cat. No. B1597229
M. Wt: 270.35 g/mol
InChI Key: ZSPOJVVBIKEBIU-UHFFFAOYSA-O
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Description

“N-[3-(benzylamino)propyl]pyridine-3-carboxamide”, also known as BPC157, is a synthetic peptide that has attracted attention in scientific research due to its potential therapeutic applications1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the organic compound 3-pyridylnicotinamide, also known as N-(pyridin-3-yl)nicotinamide, is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine2. However, specific synthesis methods for “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” were not found in the retrieved papers.



Molecular Structure Analysis

The molecular formula of “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” is C16H20N3O+ and its molecular weight is 270.35 g/mol1. Detailed structural parameters could not be found in the retrieved papers.



Chemical Reactions Analysis

Specific chemical reactions involving “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” were not found in the retrieved papers.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” are not specified in the retrieved papers.


Scientific Research Applications

1. Antimicrobial Evaluation

  • Application Summary: Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . These compounds were evaluated for their antimicrobial properties.
  • Methods of Application: The compounds were synthesized through aminodehalogenation and then tested in vitro against Mycobacterium tuberculosis H37Rv .
  • Results: Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide. MIC values ranged from 6 to 42 µM .

2. Antimycobacterial and Antibacterial Evaluation

  • Application Summary: A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides were prepared and evaluated for their antimycobacterial and antibacterial properties .
  • Methods of Application: The compounds were synthesized through aminolysis of the acyl chloride. The final compounds were tested against four mycobacterial strains .
  • Results: N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide proved to be the most effective against Mycobacterium tuberculosis H37Rv, with MIC = 12.5 μg·mL−1 .

3. Anti-tubercular Agents

  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

3. Anti-tubercular Agents

  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

4. Synthesis of 3-Substituted Piperidines

  • Application Summary: The rhodium catalyst proved to be more effective when 3-substituted piperidines bearing partially fluorinated groups were synthesized .
  • Methods of Application: The reaction took place under milder conditions and required significantly less time .
  • Results: This method provides a new approach to synthesize 3-substituted piperidines .

Safety And Hazards

Specific safety and hazard information for “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” was not found in the retrieved papers.


Future Directions

The future directions for “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” are not specified in the retrieved papers.


Please note that this analysis is based on the information available in the retrieved papers and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

N-[3-(benzylamino)propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(15-8-4-9-18-13-15)19-11-5-10-17-12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPOJVVBIKEBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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